
1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a tetracosanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Total Synthesis of Glycosphingolipids : A study by Koike et al. (1987) discussed the total synthesis of complex glycosphingolipids, which are structurally related to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, showcasing the importance of these compounds in understanding cell membrane structures and functions (Koike, Sugimoto, Sato, Ito, Nakahara, & Ogawa, 1987).
- Structural Analysis of Glycosides : The work by Svensson et al. (1986) on the crystal structure of galabiose, a compound related to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, provides insights into the molecular configuration and interactions of such glycosides, aiding in understanding their biological roles (Svensson, Albertsson, Svensson, Magnusson, & Dahmén, 1986).
Biochemical Applications
- Study of Glycosylated Hydroxylysine Derivatives : Malkar et al. (2000) synthesized glycosylated hydroxylysine derivatives, including compounds structurally similar to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, for use in solid-phase peptide synthesis. This indicates the compound's potential application in peptide and protein engineering (Malkar, Lauer-Fields, & Fields, 2000).
- Glycosylation in Collagen Synthesis : Gustafsson et al. (2006) synthesized a C-glycoside analogue of beta-D-galactosyl hydroxylysine, incorporating it into a glycopeptide from type II collagen. This study reflects the relevance of similar glycosylated compounds, like 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, in understanding and potentially manipulating collagen structures (Gustafsson, Hedenström, & Kihlberg, 2006).
Immunological and Medical Research
- Research on Autoimmune Diseases : The synthesis and use of compounds structurally similar to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine in immunological studies, such as those involving T cell responses in models of rheumatoid arthritis, highlight their potential applications in medical research and treatment strategies (Gustafsson, Hedenström, & Kihlberg, 2006).
Propriétés
Nom du produit |
1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine |
|---|---|
Formule moléculaire |
C48H95NO9 |
Poids moléculaire |
830.3 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H95NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-43(52)49-40(39-57-48-47(56)46(55)45(54)42(38-50)58-48)44(53)41(51)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h40-42,44-48,50-51,53-56H,3-39H2,1-2H3,(H,49,52)/t40-,41+,42+,44-,45-,46-,47+,48-/m0/s1 |
Clé InChI |
VYJPNEVPFQSTHX-VFUVZCRHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



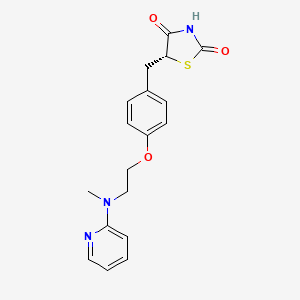
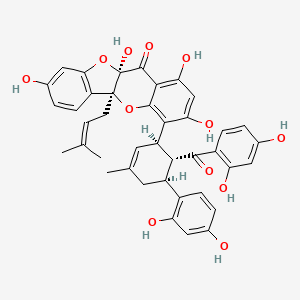

![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
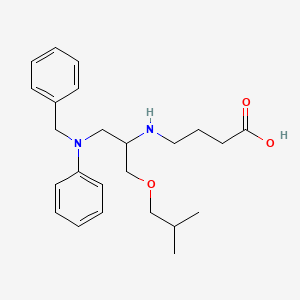
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
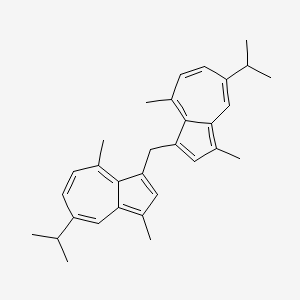
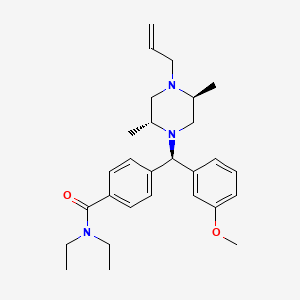

![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
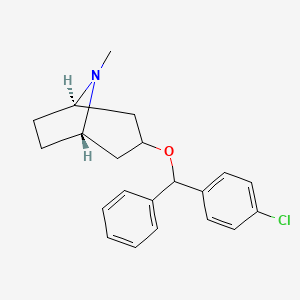
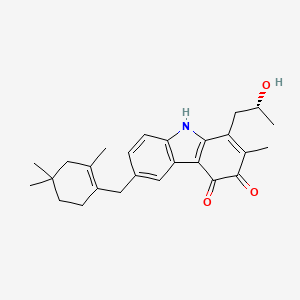
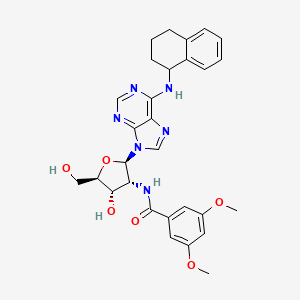
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)